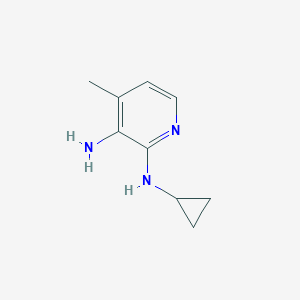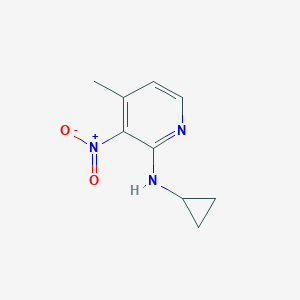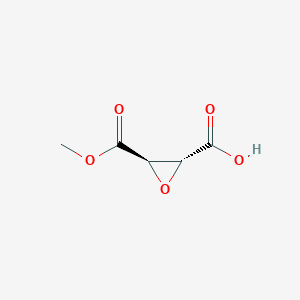
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid, commonly known as MOC-PCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MOC-PCA is a chiral oxirane derivative that has been synthesized using different methods, and its unique structure and properties have made it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of MOC-PCA is not fully understood, but researchers have proposed that it may act as a reactive intermediate in various chemical reactions. MOC-PCA can undergo ring-opening reactions, which can lead to the formation of various functional groups. The unique structure of MOC-PCA has also been proposed to play a role in its mechanism of action.
Biochemische Und Physiologische Effekte
MOC-PCA has been shown to have various biochemical and physiological effects. Studies have shown that MOC-PCA can inhibit the growth of cancer cells and viruses. MOC-PCA has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases. However, the exact mechanisms of these effects are not fully understood and require further research.
Vorteile Und Einschränkungen Für Laborexperimente
MOC-PCA has several advantages for lab experiments, including its unique structure and reactivity, which make it a promising candidate for various applications. However, MOC-PCA has some limitations, including its high cost and the difficulty of synthesizing it in large quantities. Additionally, the reactivity of MOC-PCA can make it challenging to handle and store.
Zukünftige Richtungen
There are several future directions for the research on MOC-PCA. One potential direction is the development of new synthesis methods that can produce MOC-PCA in larger quantities and at a lower cost. Additionally, further research is needed to fully understand the mechanism of action of MOC-PCA and its potential applications in drug discovery and other fields. Finally, the development of new derivatives of MOC-PCA with improved properties and reactivity could lead to new applications and discoveries.
Synthesemethoden
MOC-PCA can be synthesized using different methods, including the reaction of (S)-2-chloropropionic acid with potassium hydroxide, followed by the reaction with dimethyl sulfate and sodium hydride. Another method involves the reaction of (S)-2-chloropropionic acid with sodium methoxide, followed by the reaction with ethylene oxide and sodium hydroxide. The synthesis of MOC-PCA requires careful control of reaction conditions and purification steps to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
MOC-PCA has shown promising results in various scientific research applications. One of the most significant applications of MOC-PCA is in the field of drug discovery. Researchers have found that MOC-PCA can be used as a building block for the synthesis of various drug molecules, including antiviral, anticancer, and anti-inflammatory drugs. MOC-PCA has also been used as a chiral auxiliary in asymmetric synthesis, which has enabled the synthesis of chiral compounds with high enantioselectivity.
Eigenschaften
CAS-Nummer |
150134-07-9 |
|---|---|
Produktname |
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid |
Molekularformel |
C5H6O5 |
Molekulargewicht |
146.1 g/mol |
IUPAC-Name |
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7)/t2-,3-/m1/s1 |
InChI-Schlüssel |
HOMGCVPJOFSUEQ-PWNYCUMCSA-N |
Isomerische SMILES |
COC(=O)[C@H]1[C@@H](O1)C(=O)O |
SMILES |
COC(=O)C1C(O1)C(=O)O |
Kanonische SMILES |
COC(=O)C1C(O1)C(=O)O |
Synonyme |
2,3-Oxiranedicarboxylicacid,monomethylester,(2R,3R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



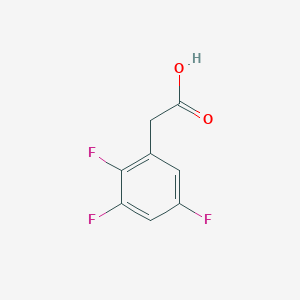
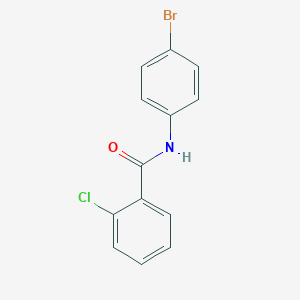
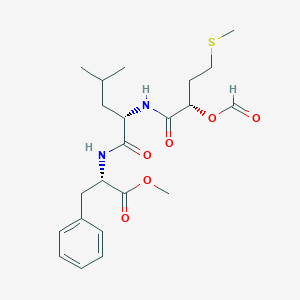
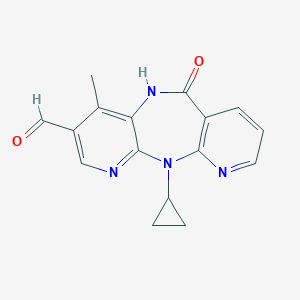
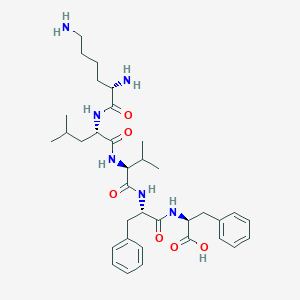
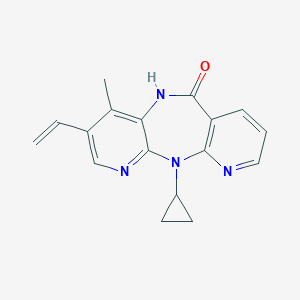
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
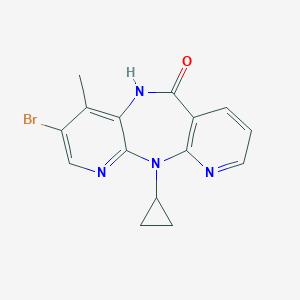
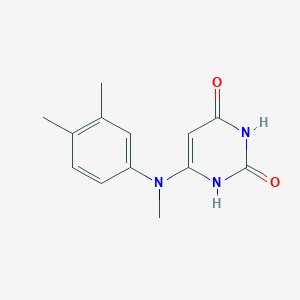
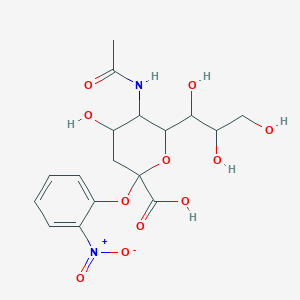
![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)
